Physicochemical and Substituent Effects
When comparing 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride to its closest structural analogs, the chloro and methyl derivatives, the methoxy group confers distinct physicochemical properties. The target compound has a molecular weight of 276.73 g/mol , whereas the 4-chloro analog (CAS 1706453-27-1) has a molecular weight of 281.15 g/mol [1] and the 4-methyl analog (4-tosylbutanoyl chloride, CAS 1706460-77-6) has a molecular weight of 260.73 g/mol . The electron-donating nature of the methoxy group distinguishes it from the electron-withdrawing chloro substituent, potentially leading to different reactivity and metabolic stability in downstream applications.
| Evidence Dimension | Molecular Weight and Substituent Effect |
|---|---|
| Target Compound Data | 276.73 g/mol; Methoxy (-OCH3) group, electron-donating |
| Comparator Or Baseline | 4-Chloro analog (281.15 g/mol, electron-withdrawing) [1]; 4-Methyl analog (260.73 g/mol, weakly electron-donating) |
| Quantified Difference | Molecular weight difference: -4.42 g/mol vs. chloro analog, +16.00 g/mol vs. methyl analog |
| Conditions | Calculated and vendor-reported data for pure compounds. |
Why This Matters
The specific molecular weight and electronic profile of the methoxy substituent directly influence the compound's reactivity and the pharmacokinetic properties of derived products, making it a distinct choice for SAR campaigns.
- [1] PubChem. Compound Summary for 4-((4-Chlorophenyl)sulfonyl)butanoyl chloride, CID 71779037. Accessed 2026. View Source
